2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutyl and a cyclopropane ring, both of which are attached to a carboxylic acid group. The tert-butoxycarbonyl group is attached to an amino group, which is connected to the cyclobutyl ring.Chemical Reactions Analysis
The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the following steps: protection of the amine group, formation of the cyclobutane ring, introduction of the cyclopropane ring, and deprotection of the amine group.", "Starting Materials": [ "Cyclobutanone", "tert-Butyl carbamate", "Ethyl chloroacetate", "Sodium hydride", "Cyclopropane carboxylic acid", "N,N-Dimethylformamide", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group by reacting tert-butyl carbamate with cyclobutanone in the presence of sodium hydride and N,N-dimethylformamide to form the protected amine intermediate.", "Formation of the cyclobutane ring by reacting the protected amine intermediate with ethyl chloroacetate in the presence of sodium hydride and N,N-dimethylformamide to form the cyclobutane intermediate.", "Introduction of the cyclopropane ring by reacting the cyclobutane intermediate with cyclopropane carboxylic acid in the presence of sodium hydride and N,N-dimethylformamide to form the final product, a mixture of diastereomers.", "Deprotection of the amine group by reacting the final product with hydrochloric acid in methanol, followed by neutralization with sodium bicarbonate and extraction with diethyl ether. The organic layer is washed with water and dried over sodium chloride to obtain the desired compound." ] } | |
CAS RN |
2648961-64-0 |
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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